molecular formula C9H13NO4 B2461101 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1249683-14-4

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B2461101
CAS RN: 1249683-14-4
M. Wt: 199.206
InChI Key: LAOORHINADPDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as Oxazolecarboxylic acid or Oxazole-5-carboxylic acid. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The chemical formula of this compound is C7H9NO4.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of microorganisms such as fungi and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid have been studied in various experiments. It has been found to have low toxicity levels, which make it safe for use in laboratory experiments. The compound has also been found to have a low binding affinity for human serum albumin, which means that it is not likely to cause any adverse effects in the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in laboratory experiments is its low toxicity levels. This makes it safe to handle and use in experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. One of the areas where this compound has potential applications is in the development of new drugs to treat infections caused by fungi and bacteria. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to identify new areas where it can be used.

Synthesis Methods

The synthesis of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be achieved through various methods. One of the commonly used methods is the reaction between 4-hydroxy-2-oxazoline and 4-bromo-1-butanol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound as a white solid.

Scientific Research Applications

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been the subject of scientific research due to its potential applications in various fields. One of the areas where this compound has been studied is in the development of new drugs. It has been found to have potential antifungal and antibacterial properties, which make it a promising candidate for the development of new drugs to treat infections caused by these microorganisms.

properties

IUPAC Name

3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-9(12)8-5-7(10-14-8)6-1-3-13-4-2-6/h6,8H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOORHINADPDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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